2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Reagent suitable for amino acid or protein sequence analysis by HPLC with fluorescence detection.
AQC is a reactive probe for the pre-column derivatization of primary and secondary amines, including those found in amino acids, peptides, proteins, and polyamines. It forms stable and highly fluorescent derivatives and has been used for chromatographic separation and analysis of derivatized amino acids and polyamines. AQC-derivatized polyamines display excitation/emission maxima of 248/398 nm, respectively.
AQC is a reactive probe for the pre-column derivatization of primary and secondary amines, including those found in amino acids, peptides, proteins, and polyamines. It forms stable and highly fluorescent derivatives and has been used for chromatographic separation and analysis of derivatized amino acids and polyamines. AQC-derivatized polyamines display excitation/emission maxima of 248/398 nm, respectively.
Brand Name:
Vulcanchem
CAS No.:
148757-94-2
VCID:
VC21177085
InChI:
InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20)
SMILES:
C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3
Molecular Formula:
C14H11N3O4
Molecular Weight:
285.25 g/mol
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
CAS No.: 148757-94-2
Cat. No.: VC21177085
Molecular Formula: C14H11N3O4
Molecular Weight: 285.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Reagent suitable for amino acid or protein sequence analysis by HPLC with fluorescence detection. AQC is a reactive probe for the pre-column derivatization of primary and secondary amines, including those found in amino acids, peptides, proteins, and polyamines. It forms stable and highly fluorescent derivatives and has been used for chromatographic separation and analysis of derivatized amino acids and polyamines. AQC-derivatized polyamines display excitation/emission maxima of 248/398 nm, respectively. |
|---|---|
| CAS No. | 148757-94-2 |
| Molecular Formula | C14H11N3O4 |
| Molecular Weight | 285.25 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate |
| Standard InChI | InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20) |
| Standard InChI Key | LINZYZMEBMKKIT-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3 |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator